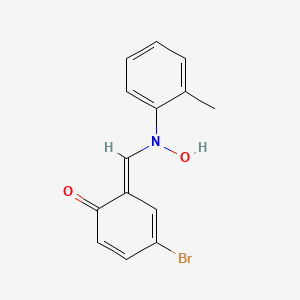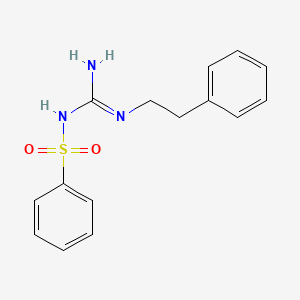
N-(N-phenethylcarbamimidoyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N-phenethylcarbamimidoyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides.
Mecanismo De Acción
Target of Action
The primary target of N-(N-phenethylcarbamimidoyl)benzenesulfonamide, also known as 1-(benzenesulfonyl)-2-(2-phenylethyl)guanidine, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors .
Mode of Action
This compound acts as an inhibitor of CA IX . By inhibiting CA IX, the compound can potentially halt uncontrolled cell proliferation, a characteristic feature of tumor cells .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from anaerobic glycolysis to a state with a significant modification in pH . This shift in metabolism and pH can have downstream effects on various biochemical pathways involved in cell proliferation and survival .
Result of Action
The inhibition of CA IX by this compound can lead to a significant decrease in cell proliferation, particularly in tumor cells . Some derivatives of this compound have shown significant inhibitory effects against cancer cell lines .
Análisis Bioquímico
Biochemical Properties
N-(N-phenethylcarbamimidoyl)benzenesulfonamide has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to inhibit carbonic anhydrase IX, a key enzyme involved in many solid tumors . This interaction is believed to be due to the compound’s ability to bind to the enzyme’s active site, thereby preventing it from catalyzing its usual reactions .
Cellular Effects
In terms of cellular effects, this compound has been found to have significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. For example, it has been shown to inhibit carbonic anhydrase IX by binding to the enzyme’s active site . This binding interaction likely leads to changes in gene expression and enzyme activity, thereby influencing the overall function of the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-phenethylcarbamimidoyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-phenethylcarbamimidoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(N-phenethylcarbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-(N-phenethylcarbamimidoyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another benzenesulfonamide derivative with similar enzyme inhibitory properties.
N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide: Known for its anticancer activity.
Uniqueness
N-(N-phenethylcarbamimidoyl)benzenesulfonamide is unique due to its specific structure, which allows it to selectively inhibit carbonic anhydrase IX with high affinity. This selectivity makes it a promising candidate for targeted cancer therapy .
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c16-15(17-12-11-13-7-3-1-4-8-13)18-21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGOTAUSRQQSPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2396215.png)
![[5-(Methylsulfanyl)thiophen-2-yl]methanol](/img/structure/B2396217.png)
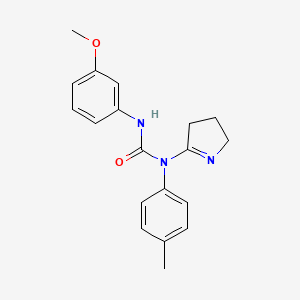
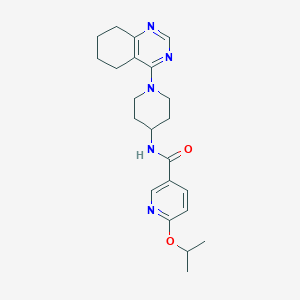
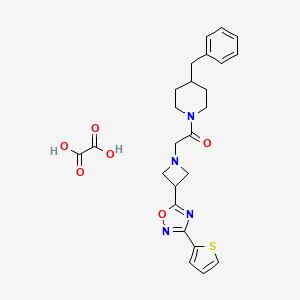
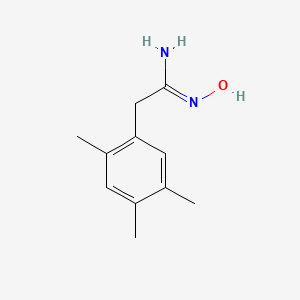

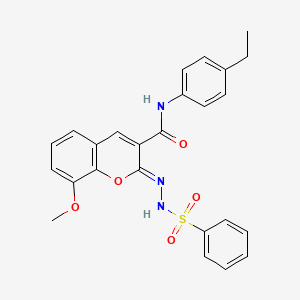
![4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2396232.png)
![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2396233.png)
![1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2396234.png)
![N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2396236.png)
![N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2396237.png)
